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Abstract
N-Desmethyl Ribociclib, also known as LEQ803 or M4, is a primary metabolite of the cyclin-

dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. This technical guide provides an in-

depth analysis of the biological activity of N-Desmethyl Ribociclib, summarizing available

quantitative data, detailing relevant experimental protocols, and illustrating key signaling

pathways and workflows. While Ribociclib is a potent and selective inhibitor of CDK4/6, its

metabolite, N-Desmethyl Ribociclib, exhibits significantly reduced pharmacological activity.

Understanding the biological profile of this major metabolite is crucial for a comprehensive

assessment of Ribociclib's overall mechanism of action, pharmacokinetics, and clinical efficacy.

Introduction to Ribociclib and its Metabolism
Ribociclib is an orally bioavailable small molecule inhibitor that selectively targets CDK4 and

CDK6, key regulators of the cell cycle.[1][2] By inhibiting these kinases, Ribociclib prevents the

phosphorylation of the Retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest and

subsequent suppression of tumor cell proliferation.[3][4] This mechanism of action has

established Ribociclib as a critical therapeutic agent in the treatment of hormone receptor-

positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or

metastatic breast cancer.[1]
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Ribociclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome

P450 enzyme CYP3A4.[5][6] This metabolic process generates several metabolites, with N-

Desmethyl Ribociclib (M4/LEQ803) being one of the most significant in circulation.[6]

Quantitative Biological Activity
While direct enzymatic inhibition data for N-Desmethyl Ribociclib on CDK4 and CDK6 is not

readily available in the public domain, cell-based assays have provided insights into its

comparative biological activity. The available data indicates that N-Desmethyl Ribociclib is

substantially less potent than its parent compound, Ribociclib.

Table 1: Comparative Biological Activity of Ribociclib and N-Desmethyl Ribociclib

Compound Assay Type Parameter Value Reference

Ribociclib Enzymatic Assay CDK4 IC50 10 nM [7]

Enzymatic Assay CDK6 IC50 39 nM [7]

Cell-based Assay G1 Arrest IC50 0.053 µM

N-Desmethyl

Ribociclib

(LEQ803/M4)

Cell-based Assay G1 Arrest IC50 0.24 µM

The in vitro pharmacological activity of N-Desmethyl Ribociclib, measured by its ability to

induce G1 cell cycle arrest, is approximately 5-fold lower than that of Ribociclib. Furthermore,

considering its plasma exposure levels in humans, the contribution of N-Desmethyl Ribociclib

to the overall pharmacological activity of Ribociclib is considered to be negligible, estimated at

approximately 1.9%.

Signaling Pathway and Mechanism of Action
The primary mechanism of action of Ribociclib and, by extension, its less active metabolite,

involves the inhibition of the CDK4/6-Cyclin D-Rb pathway. This pathway is a critical checkpoint

for cell cycle progression from the G1 to the S phase.
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Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological

activity of N-Desmethyl Ribociclib.

In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay measures the enzymatic activity of CDK4/Cyclin D1 and CDK6/Cyclin D3 and the

inhibitory potential of test compounds.

Start

Prepare Reagents:
- CDK4/6 Enzyme

- Substrate (e.g., Rb peptide)
- ATP

- N-Desmethyl Ribociclib (serial dilution)

Set up Kinase Reaction:
- Add enzyme, substrate, and inhibitor to plate

- Initiate reaction with ATP

Incubate at 37°C
(e.g., 60 minutes)

Add ADP-Glo™ Reagent
(terminates reaction, depletes ATP)

Incubate at RT
(e.g., 40 minutes)

Add Kinase Detection Reagent
(converts ADP to ATP, generates light)

Incubate at RT
(e.g., 30 minutes)

Measure Luminescence
(Luminometer)

Data Analysis:
- Calculate % inhibition

- Determine IC50
End
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Workflow for an In Vitro CDK4/6 Kinase Assay.

Protocol:

Reagent Preparation:

Prepare a serial dilution of N-Desmethyl Ribociclib in an appropriate buffer (e.g., DMSO).

Dilute recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the desired

concentration in kinase assay buffer.

Prepare a solution of the substrate (e.g., a synthetic Rb-derived peptide) and ATP in

kinase assay buffer.

Kinase Reaction:

In a 384-well plate, add the diluted N-Desmethyl Ribociclib or vehicle control.

Add the diluted enzyme to each well.

Initiate the reaction by adding the substrate/ATP mixture.

Incubate the plate at 37°C for 60 minutes.

Signal Detection:

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate at room temperature for 30 minutes.

Data Analysis:

Measure the luminescence using a plate reader.

The luminescent signal is inversely proportional to the kinase activity.
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Calculate the percent inhibition for each concentration of N-Desmethyl Ribociclib and

determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phospho-Rb
This method is used to assess the phosphorylation status of Rb in cells treated with N-

Desmethyl Ribociclib.

Protocol:

Cell Culture and Treatment:

Seed a suitable cancer cell line (e.g., MCF-7) in culture plates and allow them to adhere.

Treat the cells with varying concentrations of N-Desmethyl Ribociclib or a vehicle control

for a specified time (e.g., 24 hours).

Protein Extraction:

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

SDS-PAGE and Protein Transfer:

Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel via

electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb

Ser780) overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin or

GAPDH) for normalization.

Quantify the band intensities to determine the relative levels of pRb.

Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle

following treatment with N-Desmethyl Ribociclib.

Protocol:

Cell Treatment and Harvesting:

Treat cultured cells with N-Desmethyl Ribociclib as described for Western blotting.

Harvest the cells by trypsinization and wash with PBS.

Cell Fixation and Staining:

Fix the cells in ice-cold 70% ethanol.

Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding

dye (e.g., propidium iodide) and RNase A.

Flow Cytometry:

Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.

Data Analysis:

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S,

and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is

indicative of CDK4/6 inhibition.
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Conclusion
N-Desmethyl Ribociclib (LEQ803/M4) is a major metabolite of Ribociclib that exhibits

significantly reduced biological activity compared to the parent drug. While it is formed through

CYP3A4-mediated metabolism, its contribution to the overall clinical efficacy of Ribociclib is

minimal. The experimental protocols detailed in this guide provide a framework for the further

characterization of N-Desmethyl Ribociclib and other metabolites of CDK4/6 inhibitors. A

thorough understanding of the pharmacological profiles of drug metabolites is essential for a

complete assessment of a drug's safety and efficacy in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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